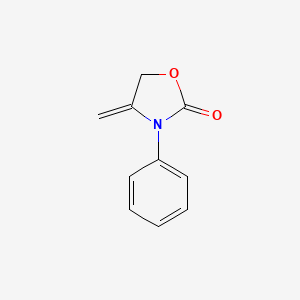![molecular formula C22H22N4O2 B14688683 1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine CAS No. 25424-11-7](/img/structure/B14688683.png)
1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is an organic compound characterized by its complex structure, which includes a phenylene group flanked by two methoxyphenyl groups and linked by dihydrazine units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine typically involves the reaction of 1,4-phenylenebis(methylene)bis(pyridin-1-ium) with appropriate hydrazine derivatives. The reaction is carried out in an aqueous solution, often at room temperature, and involves the slow addition of the reactants to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways, leading to its observed biological activities. The compound’s ability to form stable complexes with metals is particularly significant in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Similar in structure but lacks the methoxy groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Another related compound with different substituents on the phenylene group.
Uniqueness
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Propiedades
Número CAS |
25424-11-7 |
|---|---|
Fórmula molecular |
C22H22N4O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
[(4-methoxyphenyl)-[4-[C-(4-methoxyphenyl)carbonohydrazonoyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C22H22N4O2/c1-27-19-11-7-17(8-12-19)21(25-23)15-3-5-16(6-4-15)22(26-24)18-9-13-20(28-2)14-10-18/h3-14H,23-24H2,1-2H3 |
Clave InChI |
NNPCHBINKJQLOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)C(=NN)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


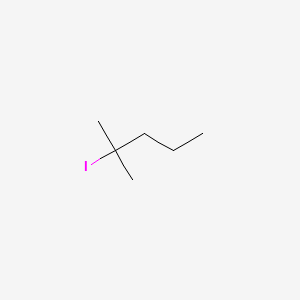
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
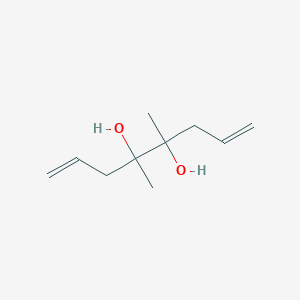
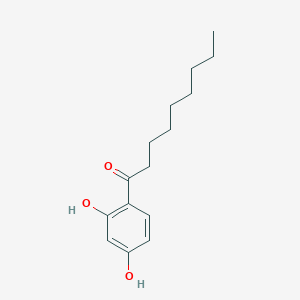

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
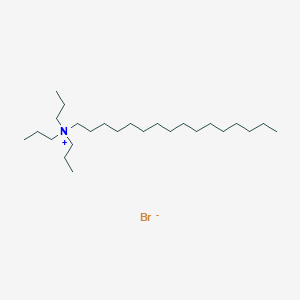

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
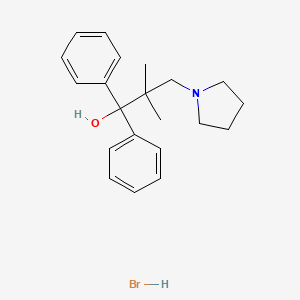
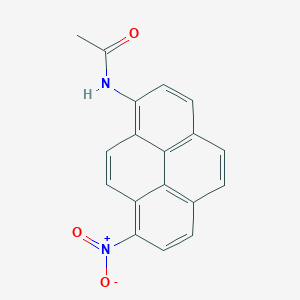
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

